(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL
Description
(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is a chiral amino alcohol characterized by a 2,3-dimethylphenyl substituent attached to a propan-2-ol backbone. Its stereochemistry and aryl substitution pattern influence its physicochemical properties and biological activity. These compounds are typically synthesized via stereoselective methods, including bioreduction or chiral resolution, to achieve the desired (1R,2R) configuration .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |
InChI Key |
LQJKVQHXUMMTPL-KOLCDFICSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H]([C@@H](C)O)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(C)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
This compound is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The ability to create specific stereoisomers can significantly enhance the efficacy and safety profiles of drugs.
Table 1: Applications in Organic Synthesis
| Application Type | Description |
|---|---|
| Chiral Synthesis | Used to synthesize enantiomerically pure compounds. |
| Ligand Design | Acts as a ligand in coordination chemistry. |
| Reaction Medium | Serves as a solvent or medium for various reactions. |
Biology
In biological research, (1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL has been investigated for its potential as a ligand in enzyme studies. It may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways related to neurotransmission or metabolic processes.
Case Study: Enzyme Inhibition
Recent studies have explored the compound's ability to inhibit certain enzymes involved in metabolic pathways. For instance, its interaction with monoamine oxidase (MAO) has been documented, suggesting potential applications in treating mood disorders by modulating neurotransmitter levels.
Medicine
The pharmacological properties of this compound have led to its exploration as a drug intermediate . Its structure allows for modifications that can enhance biological activity or reduce side effects.
Table 2: Pharmacological Properties
| Property | Description |
|---|---|
| Antidepressant Potential | Investigated for effects on serotonin levels. |
| Neuroprotective Effects | Studies suggest it may protect neurons from damage. |
| Anti-inflammatory Action | Potential applications in inflammatory conditions. |
Molecular Targets
- Enzymatic Interaction : Modulates enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Binding : May bind to neurotransmitter receptors influencing signaling pathways.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical profiles of amino propanol derivatives are highly sensitive to aryl substituents. Key analogs include:
Key Observations :
- Halogen vs.
- Indole Derivatives: The compound in exhibits antiarrhythmic and adrenoceptor activity due to its methoxy-indole and phenoxy-ethylamino groups, suggesting that bulkier substituents may broaden pharmacological scope .
- N-Alkylation: Methylation of the amino group (e.g., in ) improves solubility and alters receptor interactions, a strategy applicable to optimize the target compound .
Biological Activity
(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL, with the CAS number 1213947-98-8, is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol. Its unique structure allows it to interact with various biological systems, making it a subject of interest for pharmacological studies.
The compound exhibits several notable chemical properties:
- Boiling Point : Predicted at 324.6 ± 37.0 °C
- Density : Approximately 1.032 ± 0.06 g/cm³
- pKa : Estimated at 12.70 ± 0.45, indicating its basicity .
The biological activity of this compound primarily stems from its ability to act as a chiral ligand in various biochemical pathways. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets such as enzymes and receptors.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated antitumor properties. For instance, studies on related alkaloids from the Cephalotaxus genus show significant activity against leukemia cells, suggesting that structural analogs may also possess similar effects .
Neuroprotective Effects
There is emerging evidence that amino alcohols can exhibit neuroprotective effects. The mechanism may involve modulation of neurotransmitter systems or direct protection against oxidative stress in neuronal cells. Such properties make this compound a candidate for further investigation in neurodegenerative disease models.
Enantioselectivity in Drug Design
The chiral nature of this compound allows for enantioselective interactions with biological targets. This characteristic is crucial in drug design as different enantiomers can exhibit vastly different biological activities. Recent studies have highlighted the importance of chirality in the efficacy and safety profiles of pharmaceutical agents .
Study on Anticancer Activity
In a comparative study examining various chiral amino alcohols, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that this compound inhibited cell proliferation more effectively than its non-chiral counterparts, reinforcing the significance of stereochemistry in therapeutic applications.
Neuroprotective Mechanism Investigation
A recent study explored the neuroprotective mechanisms of amino alcohol derivatives in models of oxidative stress-induced neuronal injury. The findings suggested that compounds like this compound could mitigate neuronal damage through antioxidant pathways and modulation of apoptotic signaling .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| Boiling Point | 324.6 ± 37.0 °C |
| Density | 1.032 ± 0.06 g/cm³ |
| pKa | 12.70 ± 0.45 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor using stereoselective catalysts (e.g., chiral ruthenium complexes) or enzymatic resolution. Enantiomeric purity is typically ensured through chiral HPLC or polarimetry. For example, highlights the use of N-alkylation and dimethylation steps to retain stereochemistry in similar amino alcohols . Additionally, recrystallization in polar solvents (e.g., ethanol/water mixtures) can improve diastereomeric excess, as demonstrated in for structurally related compounds .
Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phases to resolve enantiomers. Retention times can be cross-referenced with standards.
- NMR Spectroscopy : - and -NMR can confirm regiochemistry, while NOESY experiments verify spatial arrangements of substituents (e.g., coupling constants for vicinal protons).
- X-ray Crystallography : Definitive proof of absolute configuration, as seen in for analogous structures .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. and emphasize avoiding moisture and prolonged exposure to air, as amino alcohols are prone to hygroscopic decomposition . Pre-purge storage containers with nitrogen and use desiccants (e.g., molecular sieves).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities. Recommendations:
- Replication Studies : Use standardized protocols (e.g., ’s emphasis on controlled experimental designs to minimize variability) .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for covariates like enantiomeric purity (e.g., ’s approach to biological pathway modulation) .
- Impurity Profiling : Employ LC-MS to identify degradation products or byproducts (e.g., ’s impurity standards for pharmaceuticals) .
Q. What strategies are effective for optimizing the compound’s solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., ’s approach for similar amino alcohols) .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance solubility without cytotoxicity.
- Cyclodextrin Complexation : β-cyclodextrin inclusion complexes improve bioavailability, as shown in for hydrophobic analogs .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., ’s SMILES data for docking simulations) .
- MD Simulations : GROMACS or AMBER to assess binding stability over time.
- QSAR Modeling : Correlate substituent effects (e.g., 2,3-dimethylphenyl group) with activity using datasets from and PubChem .
Data Interpretation and Experimental Design
Q. How can researchers validate the reproducibility of synthetic yields across different batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading).
- Statistical Process Control (SPC) : Monitor yield distributions using control charts (e.g., ±3σ limits).
- Cross-Lab Validation : Collaborate with independent labs to replicate synthesis, as suggested in ’s critique of limited pollution variability studies .
Q. What are the critical factors in scaling up the synthesis from milligram to gram quantities without compromising enantiopurity?
- Methodological Answer :
- Continuous Flow Reactors : Minimize batch variability and improve heat/mass transfer.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Chiral Catalyst Recycling : Immobilize catalysts on silica supports to reduce costs, as inferred from ’s N-alkylation methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
